molecular formula C18H10Br2 B1608521 2,8-Dibromochrysene CAS No. 50637-63-3

2,8-Dibromochrysene

Cat. No.: B1608521
CAS No.: 50637-63-3
M. Wt: 386.1 g/mol
InChI Key: WTZGPARNWJTIBL-UHFFFAOYSA-N
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Description

2,8-Dibromochrysene is a polycyclic aromatic hydrocarbon derivative, specifically a brominated chrysene Chrysene itself is an alternant polycyclic aromatic hydrocarbon known for its four fused benzene rings arranged in a linear fashion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromochrysene typically involves the bromination of chrysene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 8 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibromochrysene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Various substituted chrysenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Partially or fully reduced chrysenes.

Scientific Research Applications

2,8-Dibromochrysene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and in the study of aromatic substitution reactions.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,8-Dibromochrysene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its planar aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

    2,8-Dichlorochrysene: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and applications due to the different halogen atoms.

    2,8-Diiodochrysene: Contains iodine atoms, which are larger and more reactive than bromine, leading to different chemical behavior.

    Chrysene: The parent compound without any halogen substituents, used as a reference for studying the effects of halogenation.

Uniqueness: 2,8-Dibromochrysene is unique due to the specific positioning of bromine atoms, which influences its reactivity and potential applications. The bromine atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,8-dibromochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZGPARNWJTIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198679
Record name 2,8-Dibromochrysene
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Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50637-63-3
Record name 2,8-Dibromochrysene
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Record name 2,8-Dibromochrysene
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Record name 2,8-Dibromochrysene
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Record name 2,8-dibromochrysene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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